S-(2-((3-cyanothiophen-2-yl)amino)-2-oxoethyl) ethanethioate
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Overview
Description
S-(2-((3-cyanothiophen-2-yl)amino)-2-oxoethyl) ethanethioate is a synthetic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Mechanism of Action
Target of Action
The compound, also known as 2-(acetylsulfanyl)-N-(3-cyanothiophen-2-yl)acetamide, is a thiophene-based analog . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets due to their versatile structures . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
The compound has been shown to possess significant antioxidant and antimicrobial properties . It demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, as well as against yeasts such as Candida glabrata ATCC 90030 and Candida krusei ATCC 34135 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((3-cyanothiophen-2-yl)amino)-2-oxoethyl) ethanethioate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
S-(2-((3-cyanothiophen-2-yl)amino)-2-oxoethyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.
Scientific Research Applications
S-(2-((3-cyanothiophen-2-yl)amino)-2-oxoethyl) ethanethioate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Known for its antioxidant activity.
3-Bromothieno[3,2-b]thiophene: Used in the synthesis of branched amine derivatives.
Uniqueness
S-(2-((3-cyanothiophen-2-yl)amino)-2-oxoethyl) ethanethioate stands out due to its unique combination of a thiophene ring with a cyano group and an ethanethioate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
S-[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S2/c1-6(12)15-5-8(13)11-9-7(4-10)2-3-14-9/h2-3H,5H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOHJRDGYAWHQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1=C(C=CS1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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